Tert-butyl 8-formyl-6-azabicyclo[3.2.1]octane-6-carboxylate
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Description
Tert-butyl 8-formyl-6-azabicyclo[3.2.1]octane-6-carboxylate is a chemical compound . The 8-azabicyclo[3.2.1]octane scaffold, which this compound contains, is the central core of the family of tropane alkaloids, which display a wide array of interesting biological activities .
Synthesis Analysis
Research directed towards the preparation of this basic structure in a stereoselective manner has attracted attention from many research groups worldwide across the years . Most of the approaches rely on the enantioselective construction of an acyclic starting material that contains all the required stereochemical information to allow the stereocontrolled formation of the bicyclic scaffold . As an alternative, there are a number of important methodologies reported in which the stereochemical control is achieved directly in the same transformation that generates the 8-azabicyclo[3.2.1]octane architecture or in a desymmetrization process starting from achiral tropinone derivatives .Molecular Structure Analysis
The molecular formula of this compound is C13H21NO3 . The molecular weight is 239.31 .Scientific Research Applications
Synthesis Techniques and Molecular Structures
The compound "Tert-butyl 3-oxo-2-oxa-5-azabicyclo[2.2.2]octane-5-carboxylate" was synthesized from ethyl 2-amino-4-(2-oxiranyl)butanoate HCl salt through an intramolecular lactonization reaction. This synthesis was characterized by 1H NMR spectroscopy, high-resolution mass spectrometry, and single crystal X-ray diffraction analysis, illustrating a method for creating bicyclo[2.2.2]octane structures including lactone and piperidine rings (Moriguchi et al., 2014).
"Asymmetric synthesis of the tropane alkaloid (+)-pseudococaine" utilized tert-butyl 2-hydroxy-7-[N-methyl-N-(α-methyl-p-methoxybenzyl)amino]cyclohept-3-ene-1-carboxylates, showcasing a process to achieve the 8-azabicyclo[3.2.1]octane scaffolds with significant diastereomeric ratio control, which is crucial for the synthesis of complex natural products (Brock et al., 2012).
The development of "Enantioselective synthesis of benzyl (1S,2R,4R)-4-(tert-butoxycarbonylamino)-2-(hydroxymethyl)cyclohexylcarbamate" involved an iodolactamization step to yield a highly functionalized (1R,2S,4S,5S)-tert-butyl 2-(benzyloxycarbonylamino)-4-iodo-7-oxo-6-azabicyclo[3.2.1]octane-6-carboxylate, which is essential for creating CCR2 antagonists, a class of drugs potentially useful in treating various diseases including inflammatory disorders (Campbell et al., 2009).
Properties
IUPAC Name |
tert-butyl 8-formyl-6-azabicyclo[3.2.1]octane-6-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21NO3/c1-13(2,3)17-12(16)14-7-9-5-4-6-11(14)10(9)8-15/h8-11H,4-7H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
USCRSHWOWXQVSW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2CCCC1C2C=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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